molecular formula C13H13NO B186668 2-(Benzyloxy)-4-methylpyridine CAS No. 102336-06-1

2-(Benzyloxy)-4-methylpyridine

Cat. No.: B186668
CAS No.: 102336-06-1
M. Wt: 199.25 g/mol
InChI Key: YPPRQODDUQIRCP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methylpyridine is a pyridine derivative featuring a benzyloxy group at the 2-position and a methyl group at the 4-position. These compounds are frequently utilized as intermediates in pharmaceutical synthesis, catalysts in coordination chemistry, and precursors for functional materials .

Properties

CAS No.

102336-06-1

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-methyl-2-phenylmethoxypyridine

InChI

InChI=1S/C13H13NO/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

YPPRQODDUQIRCP-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=NC=C1)OCC2=CC=CC=C2

Synonyms

2-phenylmethyloxy-4-methylpyridine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric effects of substituents on the pyridine ring significantly influence reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Electronic Effects
2-(Benzyloxy)-4-methylpyridine Not provided C₁₃H₁₃NO₂ ~215.25* 2-benzyloxy, 4-methyl Electron-donating (methyl)
2-(Benzyloxy)-4-bromopyridine 960298-00-4 C₁₂H₁₀BrNO 264.12 2-benzyloxy, 4-bromo Electron-withdrawing (Br)
4-(Benzyloxy)-2-methoxypyridine 66080-44-2 C₁₃H₁₃NO₂ 215.25 4-benzyloxy, 2-methoxy Electron-donating (OCH₃)
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine 62811-98-7 C₁₃H₁₁Cl₂NO 276.14 5-benzyloxy, 4-Cl, 2-(CH₂Cl) Electron-withdrawing (Cl)

*Molecular weight inferred from structurally similar compounds .

Key Observations:

  • Electron-Donating vs. In contrast, bromo and chloro substituents (e.g., in 2-(Benzyloxy)-4-bromopyridine) withdraw electron density, making the ring more electrophilic .
  • Steric Effects: The benzyloxy group at the 2-position introduces steric hindrance, which may limit access to reactive sites compared to smaller substituents like methoxy .
Catalytic and Coordination Chemistry
  • Cobaloxime Complexes: highlights that pyridine derivatives with methyl groups (e.g., 4-methylpyridine) act as stronger Lewis bases in cobalt complexes compared to methoxy or unsubstituted pyridines. This suggests that this compound could stabilize metal centers more effectively than its bromo or chloro analogs .
  • Cross-Coupling Reactions: Bromo-substituted derivatives like 2-(Benzyloxy)-4-bromopyridine (CAS 960298-00-4) are valuable in Suzuki-Miyaura couplings due to the bromine atom’s role as a leaving group. The methyl group in this compound lacks this reactivity, limiting its utility in such reactions .

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